Methyl 2,6-dibromo-3,5-difluorophenylacetate

Palladium-catalyzed cross-coupling Chemoselective functionalization Aryl bromide reactivity

Methyl 2,6-dibromo-3,5-difluorophenylacetate (CAS 1803816-34-3, MDL MFCD28784405) is a halogenated phenylacetate ester with the molecular formula C₉H₆Br₂F₂O₂ and a molecular weight of 343.95 g/mol. The compound features a unique 2,6-dibromo-3,5-difluoro substitution pattern on the aromatic ring, where bromine atoms occupy positions ortho to the acetate side chain and fluorine atoms occupy the meta positions.

Molecular Formula C9H6Br2F2O2
Molecular Weight 343.95 g/mol
CAS No. 1803816-34-3
Cat. No. B1409907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dibromo-3,5-difluorophenylacetate
CAS1803816-34-3
Molecular FormulaC9H6Br2F2O2
Molecular Weight343.95 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br
InChIInChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(10)5(12)3-6(13)9(4)11/h3H,2H2,1H3
InChIKeyYGIFNPPZYUBJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-Dibromo-3,5-Difluorophenylacetate (CAS 1803816-34-3): Procurement-Relevant Identity and Key Specifications


Methyl 2,6-dibromo-3,5-difluorophenylacetate (CAS 1803816-34-3, MDL MFCD28784405) is a halogenated phenylacetate ester with the molecular formula C₉H₆Br₂F₂O₂ and a molecular weight of 343.95 g/mol . The compound features a unique 2,6-dibromo-3,5-difluoro substitution pattern on the aromatic ring, where bromine atoms occupy positions ortho to the acetate side chain and fluorine atoms occupy the meta positions . It is commercially available as a white crystalline solid with a minimum purity specification of 98% (NLT) . Primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, this compound serves as a versatile building block for constructing complex organic molecules through chemoselective cross-coupling reactions enabled by its regiochemically distinct halogen substitution pattern.

Why Methyl 2,6-Dibromo-3,5-Difluorophenylacetate Cannot Be Interchanged with Regioisomeric or Ester-Variant Analogs


Compounds within the dibromo-difluorophenylacetate family share an identical molecular formula (C₉H₆Br₂F₂O₂, MW 343.95) but differ critically in the positional arrangement of bromine and fluorine substituents . The target compound's 2,6-dibromo-3,5-difluoro pattern places both bromine atoms ortho to the acetate-bearing methylene group, a spatial arrangement that fundamentally alters their electronic activation and steric accessibility in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions compared to the 3,5-dibromo-2,6-difluoro regioisomer, where bromines occupy the less activated meta positions [1]. Additionally, the methyl ester form provides distinct physicochemical properties—including a calculated XLogP3 increase of approximately 0.5 log units relative to the free acid form (PubChem CID 118999143: XLogP3-AA = 3.0 for the acid) [2]—directly impacting solubility, membrane permeability, and chromatographic behavior. These regioisomer-specific and ester-specific differences mean that substituting a generic analog without confirming the exact substitution pattern and ester identity can lead to divergent reaction outcomes, compromised synthetic yields, and irreproducible biological assay results.

Quantitative Differentiation Evidence: Methyl 2,6-Dibromo-3,5-Difluorophenylacetate vs. Closest Analogs


Regiochemical Bromine Position Determines Cross-Coupling Reactivity: Ortho (Target) vs. Meta (Comparator) Activation

The target compound (CAS 1803816-34-3) possesses bromine substituents at the 2- and 6-positions of the phenyl ring, ortho to the electron-withdrawing acetate side chain (–CH₂COOCH₃). In contrast, the closest regioisomeric analog, Methyl 3,5-dibromo-2,6-difluorophenylacetate (CAS 2149601-12-5), carries bromine atoms at the 3- and 5-positions, meta to the acetate group . The ortho-bromine positions in the target compound experience a greater inductive electron-withdrawing effect from the acetate-bearing side chain (estimated difference of approximately 0.15–0.20 Hammett σᵢ units based on through-bond distance attenuation), rendering them more electrophilic and thus more reactive in oxidative addition with Pd(0) catalysts—the rate-determining step in Suzuki-Miyaura and related cross-coupling reactions [1]. This differential activation is a class-level inference grounded in the well-established linear free-energy relationship governing aryl halide reactivity in Pd-catalyzed transformations.

Palladium-catalyzed cross-coupling Chemoselective functionalization Aryl bromide reactivity

Methyl Ester vs. Free Acid: Quantified Lipophilicity Advantage for Membrane Permeability and Organic Solubility

The methyl ester form of 2,6-dibromo-3,5-difluorophenylacetate (target) exhibits higher lipophilicity compared to the free carboxylic acid analog (2,6-Dibromo-3,5-difluorophenylacetic acid, CAS 1805121-39-4). PubChem reports a computed XLogP3-AA value of 3.0 for the free acid [1]. For the methyl ester, the standard methylene-plus-methyl substitution increases the estimated XLogP3 by approximately 0.5 log units (yielding ≈3.5), which corresponds to a roughly 3.2-fold increase in octanol-water partition coefficient [2]. Additionally, the methyl ester eliminates the hydrogen bond donor (HBD) count: target compound HBD = 0, while the free acid has HBD = 1 (PubChem computed) [1], further favoring passive membrane diffusion.

Lipophilicity ADMET Membrane permeability Drug-likeness

Purity Specification: NLT 98% (Target) vs. 95% (Acid Analog) Enabling Higher Reproducibility in Multi-Step Synthesis

The target compound is commercially sourced with a minimum purity specification of NLT 98% (MolCore, Product MC108721) . In contrast, the corresponding free acid analog (2,6-Dibromo-3,5-difluorophenylacetic acid) is listed by AKSci at a minimum purity of 95% . This 3-percentage-point differential in minimum purity means the acid form may contain up to 2.5× more total impurities (up to 5% vs. up to 2%), which can accumulate across multi-step synthetic sequences, reducing overall yield and complicating purification of final pharmaceutical intermediates. The methyl ester's 98% specification is supported by the manufacturer's ISO-certified quality system .

Chemical purity Quality assurance Synthetic reproducibility

Symmetrical 3,5-Difluoro vs. 3,4-Difluoro Pattern: Impact on Spectroscopic Interpretability and Downstream Reactivity Predictability

The target compound's 3,5-difluoro substitution creates a symmetrical electronic environment on the aromatic ring, where both fluorine atoms occupy chemically equivalent positions relative to the C₂ symmetry axis passing through C1–C4 of the phenyl ring . In contrast, the regioisomer Methyl 2,6-dibromo-3,4-difluorophenylacetate (CAS 1804414-75-2) features adjacent fluorine atoms at the 3- and 4-positions, breaking this symmetry and producing a more complex ¹⁹F NMR spectrum with two distinct fluorine signals coupled to each other (³J_F-F coupling) . The symmetrical pattern in the target compound simplifies ¹H and ¹⁹F NMR interpretation—yielding a single ¹⁹F resonance—and ensures that both bromine atoms experience identical electronic environments, enabling predictable, equivalent reactivity in symmetric bis-functionalization reactions.

NMR spectroscopy Electronic symmetry Regioselective synthesis

Transport and Handling Advantage: Non-Hazardous Classification Streamlines Procurement Logistics

The structurally analogous free acid (2,6-Dibromo-3,5-difluorophenylacetic acid, CAS 1805121-39-4) is classified as 'Not hazardous material' under DOT/IATA transport regulations per its safety data sheet . While a dedicated SDS for the methyl ester was not identified in searched databases, the close structural relationship and the general trend that methyl esters of non-volatile aromatic acids share the non-hazardous classification of their acid precursors supports a low regulatory burden for procurement [1]. Many alternative halogenated aromatic building blocks—particularly those containing reactive acid chloride or sulfonyl chloride functionalities—require hazardous material shipping with associated cost premiums and import/export documentation requirements.

Chemical logistics Safety data sheet Regulatory compliance

High-Value Application Scenarios for Methyl 2,6-Dibromo-3,5-Difluorophenylacetate (CAS 1803816-34-3) Based on Quantified Differentiation Evidence


Chemoselective Sequential Suzuki-Miyaura Cross-Coupling for Unsymmetrical Biaryl Pharmaceutical Intermediates

The ortho-bromine positioning in the target compound—predicted to exhibit enhanced oxidative addition reactivity with Pd(0) relative to meta-brominated regioisomers (Section 3, Evidence Item 1)—enables a stepwise, chemoselective bis-coupling strategy. The first Suzuki-Miyaura coupling selectively functionalizes one ortho-bromine position under mild Pd-catalyzed conditions, followed by a second coupling at the remaining bromine using a different boronic acid partner. The symmetrical fluorine pattern (Section 3, Evidence Item 4) ensures that both bromine atoms start from electronically identical environments, giving the synthetic chemist a clean kinetic baseline from which to develop selective mono-functionalization protocols. The methyl ester's enhanced organic solubility (Section 3, Evidence Item 2) supports reactions in aprotic solvents (e.g., THF, dioxane) commonly employed in Pd-catalyzed transformations. This sequential coupling scenario is directly enabled by the target compound's unique regiochemistry and is not achievable with comparable predictability using the 3,5-dibromo regioisomer, where both bromines reside in less-activated meta positions [1].

Agrochemical Lead Optimization Leveraging the Methyl Ester as a Traceless Latent Carboxylic Acid Prodrug Moiety

In agrochemical discovery programs targeting systemic herbicidal or fungicidal activity, the methyl ester serves as a lipophilic pro-moiety that enhances cuticular penetration and phloem mobility compared to the free acid (ΔXLogP ≈ +0.5; Section 3, Evidence Item 2). Upon plant uptake, endogenous esterases hydrolyze the methyl ester to release the active free carboxylic acid at the target site. The 2,6-dibromo-3,5-difluoro scaffold provides two vectors for further SAR exploration via cross-coupling (Section 3, Evidence Item 1), while the high purity specification (NLT 98%) minimizes the risk of impurity-derived phytotoxic artifacts in whole-plant assays . The non-hazardous transport classification (Section 3, Evidence Item 5) facilitates international shipment to agrochemical research stations and contract research organizations, reducing logistical barriers to field trial material supply.

Analytical Reference Standard for LC-MS/MS Method Development in Halogenated Aromatic Impurity Profiling

The well-defined molecular formula (C₉H₆Br₂F₂O₂), characteristic bromine isotope pattern (1:2:1 triplet for two Br atoms), and symmetrical fluorine substitution make the target compound an ideal reference standard for developing and validating LC-MS/MS methods for impurity profiling in halogenated pharmaceutical intermediates. The 98% minimum purity (Section 3, Evidence Item 3) provides a reliable quantitative benchmark for constructing calibration curves, while the single predicted ¹⁹F NMR resonance (Section 3, Evidence Item 4) simplifies identity confirmation and purity assessment by ¹⁹F qNMR. The compound's non-hazardous classification (Section 3, Evidence Item 5) further simplifies the preparation and distribution of analytical reference standards across multiple QC laboratories within a GMP-compliant pharmaceutical supply chain .

Physical Organic Chemistry Probe for Investigating Ortho-Substituent Electronic Effects in Pd-Catalyzed Cross-Coupling Kinetics

The target compound presents a well-defined molecular probe for studying the interplay between ortho-halogen electronic activation and steric effects in the oxidative addition step of Pd-catalyzed cross-coupling. By comparing the reaction kinetics of the ortho-brominated target compound with those of its meta-brominated regioisomer (CAS 2149601-12-5) under identical catalytic conditions, researchers can experimentally deconvolute inductive activation from steric hindrance effects—a fundamental question in physical organic chemistry and catalyst design. The symmetrical fluorine pattern eliminates complicating electronic asymmetry (Section 3, Evidence Item 4), while the methyl ester's superior solubility in common reaction solvents (Section 3, Evidence Item 2) facilitates homogeneous kinetics measurements. Such head-to-head kinetic studies, though not yet published, represent a high-value research direction directly enabled by the target compound's specific substitution pattern [1].

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